3,6-diethyl 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
This compound features a thieno[2,3-c]pyridine core substituted with two ethyl carboxylate groups at positions 3 and 4.
Properties
IUPAC Name |
diethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S2/c1-5-31-21(27)18-16-11-12-25(22(28)32-6-2)13-17(16)33-20(18)23-19(26)14-7-9-15(10-8-14)34(29,30)24(3)4/h7-10H,5-6,11-13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLIGYBTHQHHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: The thieno[2,3-c]pyridine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of Diethyl Ester Groups: The diethyl ester groups can be introduced through esterification reactions using diethyl oxalate or similar reagents.
Attachment of the Dimethylsulfamoylbenzamido Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,6-diethyl 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3,6-diethyl 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the evidence, focusing on structural variations, physicochemical properties, and synthesis strategies.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle Differences: The target compound and its thieno[2,3-c]pyridine analog share a sulfur-containing fused-ring system. In contrast, compounds 2c and 1l feature an imidazo[1,2-a]pyridine core with oxygen and nitrogen atoms, which may alter electronic properties and binding affinity in biological systems.
Bromophenyl (2c) and nitrophenyl (1l) substituents in imidazo-pyridine derivatives introduce steric bulk and polarity, impacting solubility and reactivity .
Spectral Consistency :
- HRMS data for compounds 2c and 1l show close alignment between calculated and observed values (e.g., Δ < 0.02 Da), validating their structural integrity . Similar precision is expected for the target compound, though experimental data are unavailable.
Implications for Research and Development
The structural diversity among these compounds highlights their versatility in drug discovery. For instance:
- The dimethylsulfamoyl group in the target compound may confer inhibitory activity against enzymes like carbonic anhydrase, a common target for sulfonamide-based therapeutics.
- The imidazo-pyridine derivatives (2c, 1l) demonstrate the impact of electron-deficient substituents (e.g., nitro, bromo) on thermal stability, as evidenced by their higher melting points compared to sulfur-containing analogs .
Biological Activity
The compound 3,6-diethyl 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate represents a novel structure within the thieno[2,3-c]pyridine family. This class of compounds has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thieno[2,3-c]pyridine core : A bicyclic structure known for various biological activities.
- Diethyl and dimethylsulfamoyl substituents : These groups may enhance solubility and bioactivity.
Molecular Formula : CHNOS
Molecular Weight : 398.44 g/mol
Biological Activity Overview
Recent studies have highlighted several biological activities associated with thieno[2,3-c]pyridine derivatives. The specific compound under review has demonstrated promising results in various assays.
Anticancer Activity
A significant focus has been on the anticancer properties of thieno[2,3-c]pyridine derivatives. In vitro studies have shown that compounds within this class can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).
- IC50 Values : The IC50 values for related compounds in this series range from 27.6 μM to 43 μM against MDA-MB-231 cells, suggesting moderate potency .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell cycle progression through modulation of key signaling pathways.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Thieno[2,3-c]pyridines have shown potential in inhibiting pro-inflammatory cytokines.
- Cytokine Inhibition : Studies indicate that these compounds can reduce levels of TNF-α and IL-6 in stimulated macrophages.
- In Vivo Models : Animal models have demonstrated reduced inflammation in conditions such as adjuvant-induced arthritis when treated with thieno[2,3-c]pyridine derivatives.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-c]pyridine derivatives. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like sulfonamide) enhances cytotoxicity.
- Chain Length Variation : Modifying the ethyl substituents affects both solubility and bioactivity.
Case Studies
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Case Study on MDA-MB-231 Cells
- Objective : To evaluate the cytotoxic effects of this compound.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell viability was observed at concentrations above 25 μM.
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Anti-inflammatory Assessment
- Objective : To assess the impact on cytokine production in LPS-stimulated macrophages.
- Methodology : Treatment with the compound followed by ELISA assays for cytokine levels.
- Results : A notable reduction in TNF-α levels was recorded at concentrations as low as 10 μM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
